Deudomperidone
Overview
Description
Deudomperidone, also known as CIN-102 or deuterated domperidone, is a dopamine antagonist medication . It is under development in the United States for the treatment of gastroparesis . It acts as a selective dopamine D2 and D3 receptor antagonist and has peripheral selectivity . Deudomperidone is a deuterated form of domperidone, and it is suggested that deudomperidone may have improved efficacy, tolerability, and pharmacokinetics compared to domperidone .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .Molecular Structure Analysis
The molecular structure of Deudomperidone can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization and analysis of the 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving Deudomperidone can be analyzed using various electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of Deudomperidone can be analyzed using various techniques . The chemical formula of Deudomperidone is C22H20ClD4N5O2 and its molar mass is 429.94 g·mol−1 .Scientific Research Applications
Background
Drug Research and Development
Importance of Pharmacokinetics and Metabolism : In drug discovery and development, pharmacokinetics and metabolism play crucial roles. Understanding these aspects is essential for the successful development of new therapeutic agents, including compounds like Deudomperidone (Lin & Lu, 1997).
Drug Safety Paradigms : The cardiac safety of drugs is a significant concern in drug development. A new paradigm in cardiac safety involves assessing proarrhythmic risk using nonclinical in vitro human models, which could be relevant for evaluating compounds like Deudomperidone (Sager et al., 2014).
Drug Discovery Perspectives : The discovery process is guided by chemistry, pharmacology, and clinical sciences. The advent of molecular biology has a significant impact on this process, providing a context for understanding how Deudomperidone might be researched and developed (Drews, 2000).
PET in Drug Research : Positron Emission Tomography (PET) is emerging as a tool in drug research for examining pharmacokinetic and pharmacodynamic events, which could be applied in studying Deudomperidone (Fowler et al., 1999).
Applications in Specific Conditions
Application in Malaria Treatment : Although not directly related, research on paludrine in malaria treatment illustrates the process of evaluating drug effectiveness and tolerability in clinical settings, which is relevant for any new drug application (Jones & Pullman, 1948).
Use in Opioid Use Disorder : The comparative effectiveness of different treatment pathways for opioid use disorder provides insights into how new drugs can be evaluated for specific health conditions (Wakeman et al., 2020).
Future Directions
Deudomperidone represents the first potential therapeutic in the U.S. for the long-term treatment of gastroparesis . As of now, Deudomperidone is in phase 2 clinical trials for the treatment of gastroparesis . The first study participant has been dosed in CinDome Pharma’s Phase 2 envision3D study of deudomperidone (CIN-102) in patients with diabetic gastroparesis .
properties
IUPAC Name |
3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-4,5,6,7-tetradeuterio-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i1D,2D,4D,5D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXWKSZFVQUSTL-GYABSUSNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCCN3CCC(CC3)N4C5=C(C=C(C=C5)Cl)NC4=O)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deudomperidone | |
CAS RN |
2121525-08-2 | |
Record name | DEUDOMPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0VIB0W8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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